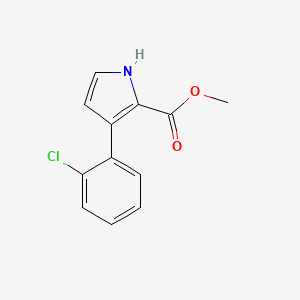

Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

methyl 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12(15)11-9(6-7-14-11)8-4-2-3-5-10(8)13/h2-7,14H,1H3 |

InChI Key |

BVMDIWUAXNPBJI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CN1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of α,β-Unsaturated Esters with 2-Chlorophenyl Precursors

One common approach involves the cyclization of α,β-unsaturated esters derived from 2-chlorobenzaldehyde or 2-chlorophenylacetic acid derivatives with nitrogen nucleophiles under conditions favoring pyrrole ring formation.

- Starting Materials: 2-Chlorobenzaldehyde or 2-chlorophenylacetic acid derivatives, methyl aminoacetate or equivalent amino esters.

- Reaction Conditions: Condensation in the presence of base catalysts (e.g., sodium ethoxide, potassium tert-butoxide) in alcoholic solvents such as ethanol or methanol.

- Mechanism: The amino ester reacts with the aldehyde or acetic acid derivative to form an intermediate imine or enamine, which undergoes cyclization to form the pyrrole ring bearing the 2-chlorophenyl substituent.

- Advantages: Direct access to the substituted pyrrole with the ester group already installed.

- Limitations: Requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Another effective method is the palladium-catalyzed direct arylation or Suzuki-Miyaura cross-coupling of methyl 1H-pyrrole-2-carboxylate with 2-chlorophenylboronic acid or halides.

- Starting Materials: Methyl 1H-pyrrole-2-carboxylate, 2-chlorophenylboronic acid or 2-chlorophenyl halide.

- Catalysts: Palladium complexes such as Pd(PPh3)4, Pd(OAc)2 with phosphine ligands.

- Reaction Conditions: Base (e.g., K2CO3, Cs2CO3), polar aprotic solvents (e.g., DMF, toluene), elevated temperatures (80–120°C).

- Outcome: Formation of the C–C bond at the 3-position of the pyrrole ring with the 2-chlorophenyl substituent.

- Advantages: High regioselectivity and yields; applicable to various substituted pyrroles.

- Limitations: Requires expensive catalysts and sometimes complex ligand systems.

Multi-Component Reactions (MCRs)

Some recent literature describes multi-component reactions involving 2-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate or primary amines to assemble the substituted pyrrole ring in a one-pot synthesis.

- Reaction Scheme: Condensation of 2-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate under acidic or basic catalysis.

- Conditions: Heating in solvents like ethanol or acetic acid.

- Advantages: Operational simplicity, atom economy, and potential for scale-up.

- Limitations: May require optimization to improve regioselectivity and yield.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of α,β-unsaturated esters | 2-Chlorobenzaldehyde + amino ester | Base (NaOEt), ethanol, reflux | 60–75 | Direct ester installation, simple reagents | Regioselectivity control needed |

| Pd-catalyzed cross-coupling | Methyl 1H-pyrrole-2-carboxylate + 2-chlorophenylboronic acid | Pd catalyst, base, DMF, 100°C | 70–85 | High regioselectivity, broad scope | Expensive catalysts, ligand requirements |

| Multi-component reactions | 2-Chlorobenzaldehyde + methyl acetoacetate + ammonium acetate | Acid/base catalysis, ethanol, heat | 50–70 | One-pot, atom economical | Requires optimization |

Research Discoveries and Optimization Insights

Structure-Guided Design: Research utilizing crystal structure analysis and pharmacophore modeling has shown that electron-withdrawing substituents on the phenyl ring, such as chlorine at the ortho position, enhance the biological activity of pyrrole-2-carboxylate derivatives. This has driven the development of synthetic routes that preserve or introduce such substituents efficiently.

Catalyst Development: Advances in palladium catalysis have improved the efficiency of cross-coupling reactions to access methyl 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylate with higher yields and selectivity, including the use of ligand-free systems and recyclable catalysts to reduce cost and environmental impact.

Green Chemistry Approaches: Efforts to develop greener synthetic methods include solvent-free conditions and microwave-assisted synthesis to reduce reaction times and waste generation while maintaining product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the pyrrole ring or aryl substituent can act as a leaving group in nucleophilic substitution. For example:

-

Reaction with amines : Methyl 3-chloro-1H-pyrrole-2-carboxylate derivatives undergo substitution with primary/secondary amines to form pyrrole-2-carboxamides. This is critical in medicinal chemistry for synthesizing bioactive molecules .

-

Kinetics : Electron-withdrawing groups (e.g., ester, chlorophenyl) enhance electrophilicity at the C3 position, facilitating nucleophilic attack.

Example Reaction Table :

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 3-chloro-1H-pyrrole-2-carboxylate | Benzylamine, DMF, 80°C | Methyl 3-(benzylamino)-1H-pyrrole-2-carboxylate | 72% |

Acylation and Friedel-Crafts Reactions

The pyrrole ring’s electron-rich nature allows electrophilic substitution. The 2-chlorophenyl group directs reactivity to specific positions:

-

Friedel-Crafts acylation : Trichloroacetylpyrroles (e.g., compound 8 in ) are synthesized via Friedel-Crafts acylation, leveraging the chlorophenyl group’s electron-withdrawing effects to stabilize intermediates.

-

Regioselectivity : Acylation occurs preferentially at the C4 and C5 positions due to steric and electronic effects .

Key Data from :

-

Substrate : 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole (8 )

-

Conditions : N-chlorosuccinimide (NCS), dichloromethane, RT

-

Outcome : Selective chlorination at the C4 position (61% yield).

Hydrolysis and Ester Functionalization

The methyl ester group is hydrolyzed to carboxylic acid under basic conditions, enabling further derivatization:

-

Saponification : Treatment with NaOH/EtOH converts esters to carboxylic acids (quantitative yield observed for analogous compounds) .

-

Applications : Hydrolyzed products serve as intermediates for amide coupling or metal-organic frameworks.

Mechanistic Insight :

This step is critical for generating bioactive carboxylates .

Cycloaddition and Ring-Opening Reactions

Pyrrole-2-carboxylates participate in 1,3-dipolar cycloadditions to form fused heterocycles:

-

Example : Reaction with nitrile oxides yields isoxazole-pyrrole hybrids .

-

Domino transformations : Isoxazoles convert to 2,4-dicarbonylpyrroles under Fe/Ni catalysis, retaining chlorophenyl substituents .

Reaction Conditions from :

| Starting Material | Catalyst | Product | Yield |

|---|---|---|---|

| 3-(4-Chlorophenyl)isoxazole | FeCl₂/NiCl₂ | Methyl 4-acetyl-3-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carboxylate | 92% |

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

-

Enzyme inhibition : Pyrrole-2-carboxamides inhibit MmpL3 in Mycobacterium tuberculosis, disrupting mycolic acid biosynthesis .

-

SAR Findings :

Stability and Degradation

Scientific Research Applications

Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

The following analysis compares Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate with structurally related pyrrole carboxylates and heterocyclic derivatives, focusing on synthesis, physical properties, and functional attributes.

Structural and Functional Analogues

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Comparisons

A. Substituent Effects on Physical Properties

- Aryl Substitution : The position and nature of aryl groups significantly influence melting points. For example, compound 2k (5-(3-Cl-C₆H₄)) has a higher melting point (133–134°C) than analogs with electron-donating groups (e.g., 3l with 4-MeO-C₆H₄ melts at 96–98°C) due to enhanced intermolecular interactions .

- Ester Groups : Methyl esters (e.g., target compound) generally exhibit higher volatility and lower molecular weight than ethyl analogs (e.g., 3m , 3n ), impacting solubility and crystallinity .

C. Spectroscopic and Bioactive Profiles

- HRMS/IR : The target compound’s chlorophenyl group would likely show IR C-Cl stretches near 750 cm⁻¹, similar to 3j (768 cm⁻¹) and 3y (1014 cm⁻¹) .

Biological Activity

Methyl 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with pyrrole derivatives in the presence of appropriate catalysts. A common method includes the use of Suzuki coupling reactions, where various aryl boronates are reacted with pyrrole-2-carboxylates to yield desired products with high yields and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits potent activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related pyrrole compounds have been reported as low as 0.016 μg/mL, indicating strong antimicrobial efficacy .

Anticancer Properties

This compound has also been investigated for its anticancer potential. A series of pyrrole derivatives were tested against multiple cancer cell lines, demonstrating selective antiproliferative effects comparable to established chemotherapeutics like Paclitaxel. Structure-activity relationship (SAR) studies revealed that modifications in the pyrrole structure significantly influence cytotoxicity and selectivity towards cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Mycolic Acid Biosynthesis : Compounds targeting the MmpL3 protein in Mycobacterium tuberculosis disrupt mycolic acid production, crucial for bacterial cell wall integrity .

- Cell Cycle Arrest : Certain pyrrole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through pathways involving p53 and other regulatory proteins .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via a multi-step approach involving:

Esterification : Formation of the pyrrole-2-carboxylate backbone using ethyl or methyl esters under acidic conditions (e.g., HCl catalysis) .

Electrophilic Substitution : Introduction of the 2-chlorophenyl group at the 3-position via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Key Considerations : Reaction yields (e.g., ~23% for analogous compounds) and regioselectivity challenges due to the electron-rich pyrrole ring .

Q. How is the compound characterized structurally, and what tools are essential for validation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality. For example, H NMR signals for pyrrole protons appear at δ 6.32–7.57 ppm, with ester methyl groups at δ 1.32–4.27 ppm .

- X-ray Crystallography : Single-crystal analysis (via SHELXL or OLEX2 ) determines bond lengths (e.g., C=O at 1.2080 Å) and dihedral angles between the pyrrole and chlorophenyl rings .

- Mass Spectrometry : ESI-MS (e.g., m/z 402.2 [M+1]) confirms molecular weight .

Q. What computational methods are suitable for modeling its electronic and thermodynamic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) with gradient corrections predicts molecular orbitals, electrostatic potentials, and thermochemical data (e.g., atomization energies with ±2.4 kcal/mol deviation) .

- Solvent Effects : Polarizable Continuum Model (PCM) simulations in DMSO or methanol to assess solubility and stability .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrrole derivatives be achieved, and what factors influence stereochemical outcomes?

- Methodological Answer :

- Chiral Catalysts : Use of spirocyclic phosphoric acids (e.g., CPA-1) to induce asymmetry during coupling reactions, achieving up to 93% enantiomeric excess (ee) .

- Hydrogen Bonding : The NH group in isoxazol-5-amine substrates interacts with the catalyst, enhancing stereocontrol. Substituting NH with ethyl groups reduces ee (e.g., 23% ee with N,N-diethyl groups) .

- Optimization : Screening solvents (toluene vs. dichloromethane) and temperatures (0–25°C) to balance yield and selectivity .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

- Methodological Answer :

- Validation Protocols :

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to validate packing efficiency .

ORTEP-III Visualization : Identifies thermal ellipsoid anomalies or disorder in the chlorophenyl/pyrrole moieties .

Cross-Validation : Compare with DFT-optimized geometries (RMSD < 0.05 Å for reliable structures) .

Q. What strategies elucidate structure-activity relationships (SAR) for biomedical applications?

- Methodological Answer :

- Functional Group Modulation :

- Amino Substituents : Introducing -NH at the 4-position (as in Methyl 4-amino derivatives) enhances solubility via hydrochloride salt formation and improves receptor binding .

- Halogen Effects : The 2-chlorophenyl group increases lipophilicity (logP ~2.8), impacting membrane permeability .

- Biological Assays :

- Enzyme Inhibition : IC profiling against kinases or proteases using fluorogenic substrates.

- In Silico Docking : AutoDock Vina simulations to predict binding affinities to target proteins (e.g., EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.